molecular formula C14H11N5S B5610001 5-phenyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-phenyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5610001
M. Wt: 281.34 g/mol
InChI Key: KVLBOHIKTCDLMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-phenyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol derivatives involves cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions. This process forms the basic nucleus, which is further subjected to condensation with benzaldehyde to synthesize the Schiff base (Singh & Kandel, 2013). Additionally, the compound undergoes various reactions with aromatic aldehydes to form substituted benzal-amino derivatives, showcasing its versatility in synthesis pathways (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been extensively studied, revealing their potential for pharmacological applications. These studies utilize spectroscopic methods (IR, NMR) and chromatography to confirm the structure of synthesized compounds, indicating a detailed molecular structure analysis (Singh & Kandel, 2013).

Chemical Reactions and Properties

The chemical reactivity of this triazole derivative towards various aromatic aldehydes under different conditions has been demonstrated, leading to a wide array of substituted products. These reactions underscore the compound's chemical versatility and its potential for generating a diverse set of molecules (Dave et al., 2007).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of these triazole derivatives have been characterized, providing a foundational understanding of their behavior in various solvents and conditions. This knowledge is essential for developing applications that require specific physical property profiles (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and under various conditions, have been explored to understand the compound's potential in synthetic chemistry and pharmaceutical development. These studies reveal the compound's capacity to undergo a range of chemical transformations, making it a valuable tool in organic synthesis and drug discovery (Dave et al., 2007).

properties

IUPAC Name

3-phenyl-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c20-14-18-17-13(12-6-2-1-3-7-12)19(14)16-10-11-5-4-8-15-9-11/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLBOHIKTCDLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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